molecular formula C14H21ClN4O2 B2457887 Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate CAS No. 1147998-25-1

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

Cat. No. B2457887
CAS RN: 1147998-25-1
M. Wt: 312.8
InChI Key: CXRBBVCJYYJQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that is commonly used as a building block in the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is not well understood. However, it is believed to act as a scaffold molecule that can bind to specific target proteins and modulate their activity. For example, PDE10A inhibitors that are synthesized using tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate as a building block can selectively inhibit the activity of PDE10A, which is involved in the regulation of dopamine and cAMP signaling pathways in the brain. This can potentially lead to the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate are dependent on the specific bioactive molecule that is synthesized using this compound. For example, PDE10A inhibitors that are synthesized using tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate as a building block can increase the levels of dopamine and cAMP in the brain, which can potentially lead to the treatment of neurological disorders such as schizophrenia and Huntington's disease.

Advantages And Limitations For Lab Experiments

The advantages of using tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate as a building block in the synthesis of bioactive molecules include its high yield and purity, as well as its ease of synthesis. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the use of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate in scientific research. These include the synthesis of novel bioactive molecules using this compound as a building block, the development of more efficient synthesis methods for this compound, and the investigation of its potential applications in the treatment of various diseases. Additionally, the use of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate in combination with other scaffold molecules may lead to the development of more potent and selective bioactive molecules.
Conclusion
Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in the synthesis of various bioactive molecules. Its ease of synthesis, high yield and purity, and potential applications in the treatment of various diseases make it a valuable building block in scientific research. Further investigation into the synthesis and applications of this compound may lead to the development of novel bioactive molecules and potential treatments for various diseases.

Scientific Research Applications

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate has been extensively used in the synthesis of various bioactive molecules such as protein kinase inhibitors, phosphodiesterase 10A (PDE10A) inhibitors, and histone deacetylase (HDAC) inhibitors. These molecules have potential applications in the treatment of various diseases such as cancer, neurological disorders, and inflammatory diseases.

properties

IUPAC Name

tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)17-12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRBBVCJYYJQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate was prepared from 2,6-dichloropyrazine and tert-butyl 4-aminopiperidine-1-carboxylate using the conditions described for the preparation of tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate (Compound 1, Step 6). LRMS calculated for C14H21ClN4O2 [M+Na]+, 335.1; found 335.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,6-dichloropyrazine (5.0 g, 34 mmol) and 4-amino-1-boc-piperidine (6.7 g, 34 mmol) in DMF (67 mL) was added cesium carbonate (22 g, 67 mmol). The reaction mixture was stirred at 100° C. After 4 h, the reaction was quenched with saturated aqueous sodium bicarbonate (100 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate as a yellow solid. LRMS (ESI) calculated for C14H21ClN4O2 [M+Na]+, 335.1; found 335.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.